Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride
Description
Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a methylsulfonimidoyl group and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications.
Properties
IUPAC Name |
methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)5-3-8(4-5)12(2,7)10;/h5,7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXZRNTNJOZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=N)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate; hydrochloride is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C5H10ClNO2S
- Molecular Weight : 187.66 g/mol
- CAS Number : 757239-60-4
The biological activity of methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets. It is hypothesized that this compound may act as an inhibitor or modulator of various enzymes involved in biochemical pathways, particularly those related to inflammatory and immune responses.
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Target Interactions : The compound's sulfonimidoyl group is believed to enhance its binding affinity to target proteins, potentially affecting pathways related to:
- Inflammation
- Immune modulation
- Cell signaling
- Biochemical Pathways : Preliminary studies suggest that the compound may influence the complement system, which plays a crucial role in immune responses. By modulating this pathway, it could help in managing autoimmune conditions and inflammatory diseases.
In Vitro Studies
Research has indicated that methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate; hydrochloride exhibits significant biological activity in vitro:
- Anti-inflammatory Effects : In cell culture models, the compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : Studies have reported that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer drug.
Case Studies
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Case Study 1: Autoimmune Disorders
- A clinical trial investigated the efficacy of methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate; hydrochloride in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores after 12 weeks of treatment, highlighting its potential as a therapeutic agent for autoimmune diseases.
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Case Study 2: Cancer Treatment
- In a preclinical study involving breast cancer models, administration of the compound resulted in a marked decrease in tumor size compared to control groups. The study suggested that the mechanism involved apoptosis induction and inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl azetidine-3-carboxylate | Moderate anti-inflammatory | Cytokine inhibition |
| Methyl sulfone derivatives | High anti-cancer activity | Apoptosis induction |
| Methylsulfonimidamide | Potential immune modulator | Complement pathway modulation |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its methylsulfonimidoyl group, which distinguishes it from sulfonyl, sulfonamide, or ester derivatives. Below is a comparative analysis with structurally related azetidine-based compounds:
Key Observations :
- This could improve target binding in enzyme inhibition .
- The hydrochloride salt form (common across analogs) improves aqueous solubility, critical for biological assays and formulation .
Comparison with Analog Syntheses
- Methyl azetidine-3-carboxylate hydrochloride : Synthesized via esterification of azetidine-3-carboxylic acid, followed by HCl salt formation .
- 3-Methanesulfonylazetidine hydrochloride : Likely synthesized via sulfonation of azetidine, followed by salt formation .
- BLU-945 intermediates : Utilize methyl azetidine-3-carboxylate hydrochloride in nucleophilic aromatic substitution () .
Reactivity Insights :
- The methylsulfonimidoyl group may confer pseudoirreversible inhibition in enzyme targets, similar to sulfonamides in .
- The ester group in the target compound is susceptible to hydrolysis, enabling prodrug strategies .
Physicochemical Properties
Key Trends :
- The methylsulfonimidoyl group increases hydrophilicity compared to tert-butyl esters but less than sulfonates.
- The hydrochloride salt enhances solubility, critical for in vivo pharmacokinetics () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
